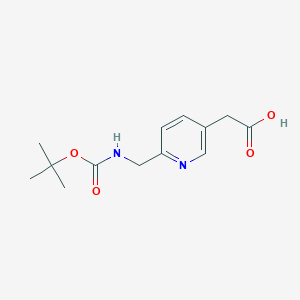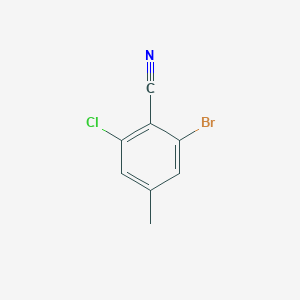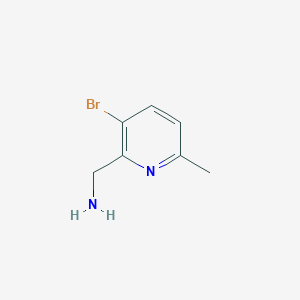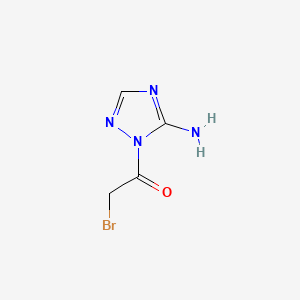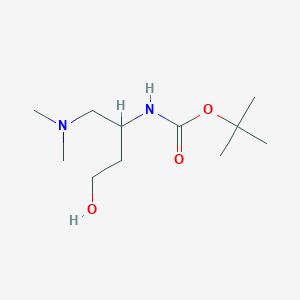
tert-Butyl (1-(dimethylamino)-4-hydroxybutan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate: is a compound commonly used in organic chemistry, particularly in the protection of amine groups. It is a derivative of carbamic acid and is known for its stability and ease of removal under specific conditions. This compound is often utilized in peptide synthesis and other organic synthesis processes due to its protective properties.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine. The reaction can be conducted in various solvents, including dichloromethane or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles, including halides and amines, can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of substituted carbamates or amines.
科学的研究の応用
Chemistry: In organic synthesis, tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate is used as a protecting group for amines. It allows for selective reactions to occur without interference from the amine group.
Biology: The compound is used in the synthesis of peptides and proteins, where it protects amine groups during the coupling of amino acids.
Medicine: In medicinal chemistry, it is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism by which tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate exerts its effects involves the formation of a stable carbamate bond with the amine group. This bond is resistant to various reaction conditions, allowing for selective reactions to occur. The removal of the protecting group is typically achieved through acidic or basic hydrolysis, resulting in the release of the free amine.
類似化合物との比較
- tert-butyl carbamate
- N,N-dimethylcarbamate
- tert-butyl N-(2-hydroxyethyl)carbamate
Comparison: tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate is unique due to its combination of a tert-butyl carbamate group and a dimethylamino group. This combination provides enhanced stability and selectivity compared to other similar compounds. The presence of the hydroxyl group also allows for additional functionalization and reactivity.
特性
分子式 |
C11H24N2O3 |
|---|---|
分子量 |
232.32 g/mol |
IUPAC名 |
tert-butyl N-[1-(dimethylamino)-4-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(15)12-9(6-7-14)8-13(4)5/h9,14H,6-8H2,1-5H3,(H,12,15) |
InChIキー |
UEJRFYSKPTWXAZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CCO)CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-tert-butylN-[(2R,4R)-2-(hydroxymethyl)piperidin-4-yl]carbamatehydrochloride,trans](/img/structure/B13564308.png)
![2-[(3-Chloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B13564315.png)

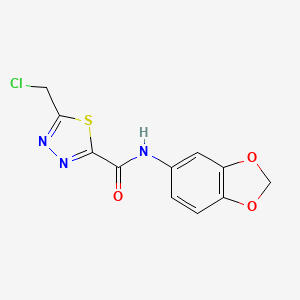
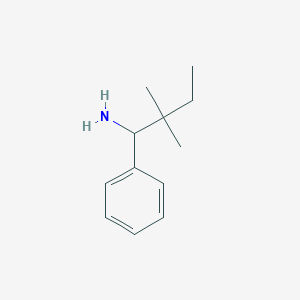
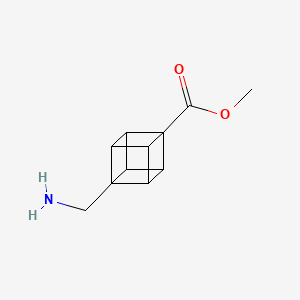
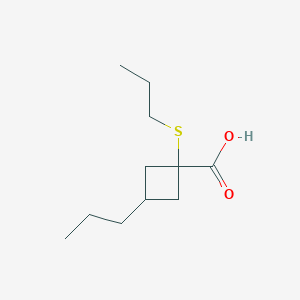
![3-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13564340.png)
